

The Pharmacokinetics and Metabolism of Brivanib Alaninate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Brivanib alaninate-d4

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Abstract

Brivanib alaninate (BMS-582664) is an orally administered L-alanine ester prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2] Developed for the treatment of various solid tumors, particularly hepatocellular carcinoma (HCC), its pharmacokinetic and metabolic profiles have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME).[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of brivanib alaninate, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.

Introduction

Brivanib alaninate was designed to improve the oral bioavailability of its active moiety, brivanib.[5] Brivanib targets VEGFR-2 and FGFR-1, key regulators of tumor angiogenesis and growth.[6] By inhibiting these pathways, brivanib demonstrates anti-tumor activity.[7] Understanding the ADME properties of brivanib alaninate is crucial for optimizing its therapeutic use and predicting potential drug-drug interactions.

Pharmacokinetics

Brivanib alaninate is rapidly and completely converted to its active form, brivanib, following oral administration.[1] The prodrug itself is generally not detected in systemic circulation.[1]

Absorption

Following oral administration of brivanib alaninate, brivanib is rapidly absorbed, with a median time to maximum plasma concentration (T_{max}) of approximately 1 hour in humans.[8] The oral bioavailability of brivanib is significantly improved when administered as the alaninate prodrug, ranging from 55% to 97% across different preclinical species, overcoming the dissolution rate-limited absorption seen with brivanib itself.[5]

Distribution

Brivanib is anticipated to have a high volume of distribution in humans.[5] Preclinical studies in rats have shown good brain penetration, which is consistent with its high intrinsic permeability and lack of active efflux.[5]

Metabolism

Brivanib is extensively metabolized, primarily by hepatic enzymes.[8] The main metabolic pathways are oxidation and conjugation.[1] In vitro studies have identified cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4, as well as multiple sulfotransferases, as the key enzymes involved in brivanib's metabolism.[8]

Excretion

The primary route of elimination for brivanib and its metabolites is through the feces.[1][8] Following a single oral dose of radiolabeled brivanib alaninate in humans, approximately 81.5% of the radioactivity was recovered in the feces and 12.2% in the urine.[8] Renal excretion of unchanged brivanib is minimal.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of brivanib following oral administration of brivanib alaninate in humans and preclinical species.

Table 1: Human Pharmacokinetic Parameters of Brivanib After a Single Oral Dose of Brivanib Alaninate

Parameter	Value	Reference
Dose	800 mg	[8]
Tmax (median)	1 h	[8]
Cmax (geometric mean)	6146 ng/mL	[8]
t _{1/2} (mean)	13.8 h	[8]
CL/F (geometric mean)	14.7 L/h	[8]

Table 2: Preclinical Oral Bioavailability of Brivanib

Species	Brivanib Bioavailability	Brivanib Alaninate Bioavailability	Reference
Mouse	22-88%	55-97%	[5]
Rat	22-88%	55-97%	[5]
Dog	22-88%	55-97%	[5]
Monkey	22-88%	55-97%	[5]

Experimental Protocols

Human Mass Balance Study

- Study Design: An open-label, single-dose study in patients with advanced or metastatic solid tumors.[8]
- Dosing: A single oral dose of 800 mg [¹⁴C]-labeled brivanib alaninate (100 µCi).[8]
- Sample Collection: Serial blood, urine, and feces samples were collected over a 10-day period.[8]

- **Bioanalysis:** Total radioactivity was measured in all matrices. Plasma samples were also analyzed for brivanib concentrations. The specific bioanalytical method for brivanib quantification is not detailed in the provided search results but would typically involve a validated LC-MS/MS method.

In Vitro Metabolism Studies

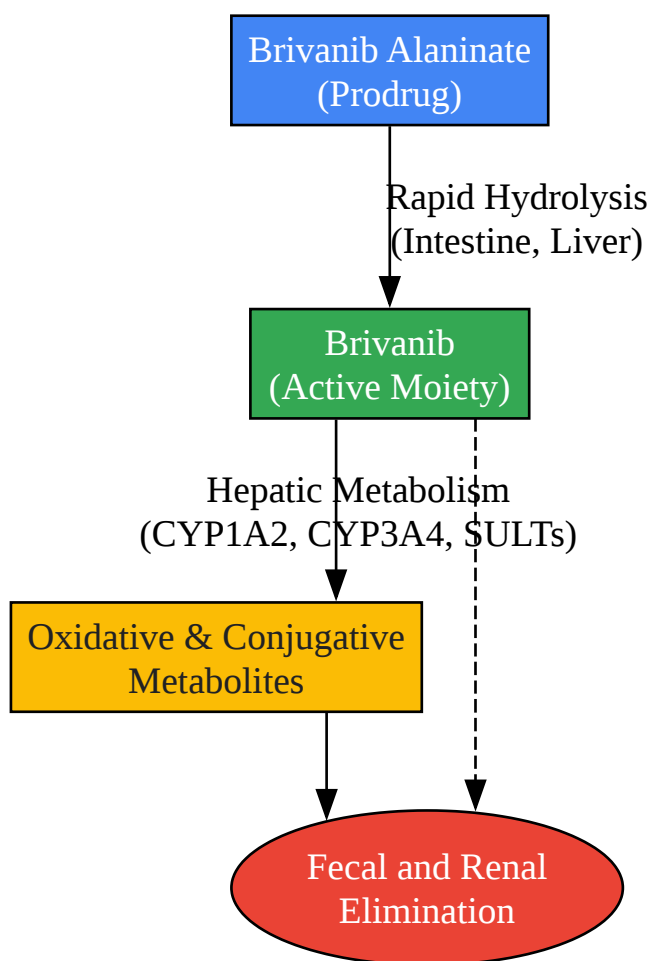
- **Methodology:** In vitro studies were conducted using liver and intestinal fractions (microsomes and S9), plasma, and Caco-2 cells to assess metabolic stability and identify the enzymes responsible for metabolism.[5]
- **Enzyme Phenotyping:** The involvement of specific CYP450 enzymes and sulfotransferases was investigated.[8] The exact concentrations of microsomal protein, substrate, and incubation times were not specified in the provided results.

Preclinical Pharmacokinetic Studies

- **Animal Models:** Pharmacokinetic studies were conducted in various preclinical species, including mice, rats, dogs, and monkeys.[5] The specific strains used were not mentioned.
- **Administration:** Single intravenous or oral doses of both brivanib and brivanib alaninate were administered.[5] The vehicle used for administration was not detailed.
- **Sample Analysis:** Plasma concentrations of brivanib were determined over time to calculate pharmacokinetic parameters. The bioanalytical methods were not specified but likely involved LC-MS/MS.

Visualizations

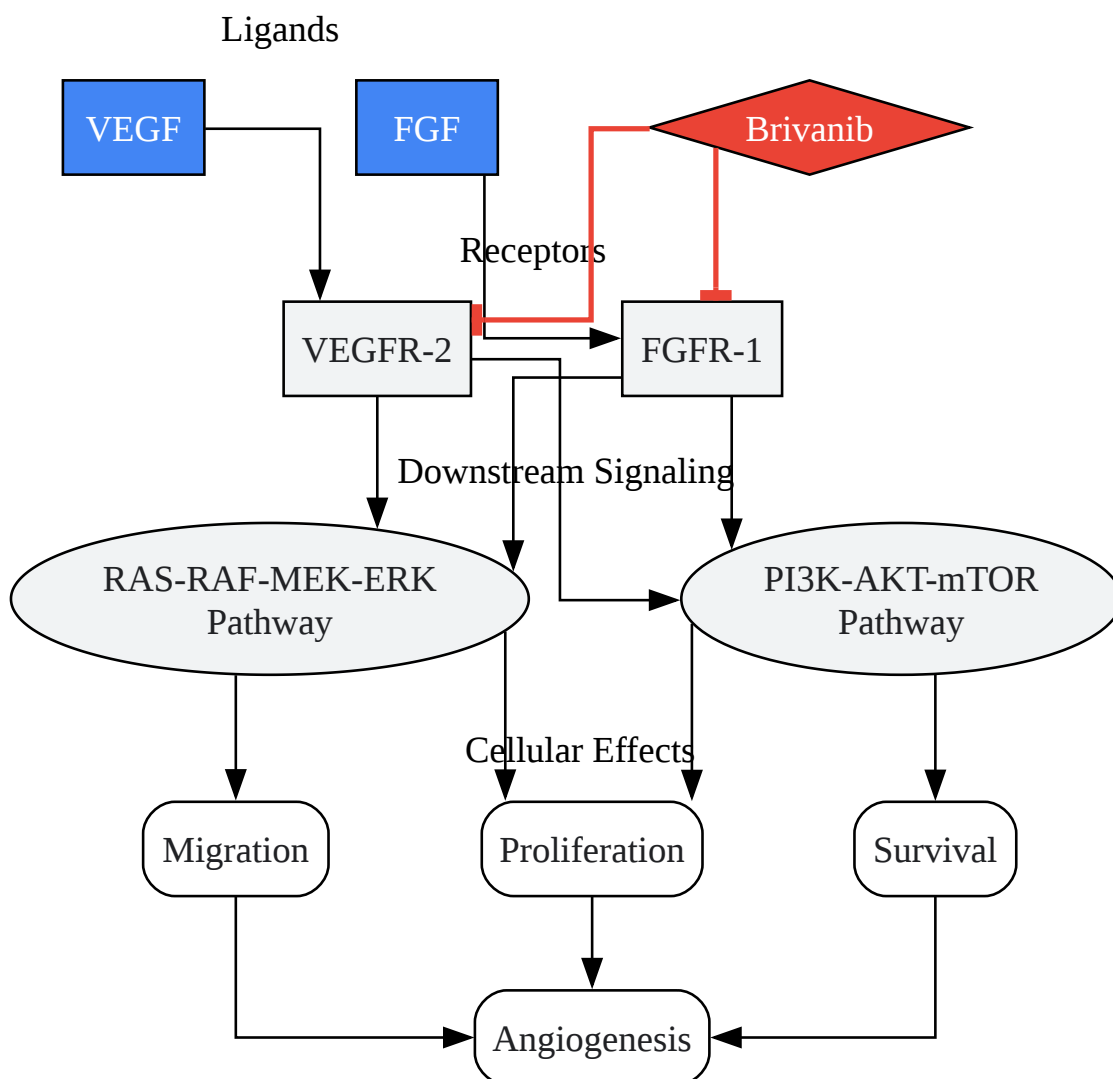
Metabolic Pathway of Brivanib Alaninate



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Caption: Metabolic conversion of brivanib alaninate to brivanib and subsequent elimination.

Brivanib's Inhibition of VEGFR/FGFR Signaling



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Caption: Brivanib inhibits VEGFR and FGFR signaling, blocking downstream pathways.

Experimental Workflow for a Human Mass Balance Study



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Caption: A typical workflow for a human mass balance study of brivanib alaninate.

Conclusion

Brivanib alaninate effectively delivers its active moiety, brivanib, with improved oral bioavailability. It is rapidly absorbed and extensively metabolized, with fecal excretion being the primary route of elimination. The well-characterized pharmacokinetic profile, coupled with its dual inhibitory action on VEGFR and FGFR pathways, provides a solid foundation for its clinical development. This guide summarizes the key pharmacokinetic and metabolic data, offering a valuable resource for researchers and drug development professionals working on brivanib alaninate or other similar targeted therapies. Further research could focus on elucidating the full spectrum of metabolites and their potential pharmacological activity, as well as exploring the impact of genetic polymorphisms in metabolizing enzymes on brivanib's pharmacokinetics.

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